In-Depth Technical Guide: CAS Number 7040-23-5 (Dimethyl Diglycolate)
In-Depth Technical Guide: CAS Number 7040-23-5 (Dimethyl Diglycolate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and available experimental data related to CAS number 7040-23-5, also known as Dimethyl Diglycolate. While direct experimental studies on this specific compound are limited in publicly accessible literature, this guide also includes relevant data and protocols for its parent compound, Diglycolic Acid (DGA), to provide a more complete toxicological and methodological context.
Core Properties and Synonyms
Dimethyl Diglycolate is a diester with the molecular formula C6H10O5.[1] It is recognized by several synonyms across different chemical databases and suppliers.
Table 1: Chemical and Physical Properties of CAS 7040-23-5
| Property | Value | Source |
| Molecular Formula | C6H10O5 | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| Density | 1.15 g/cm³ | [1] |
| Boiling Point | 211.3 °C at 760 mmHg | [1] |
| Melting Point | 36 °C | [1] |
| Flash Point | 84.1 °C | [1] |
| Refractive Index | 1.413 | [1] |
| Physical State | Solid | TCI |
| Appearance | White to Almost white powder to crystal | TCI |
| Solubility | Soluble in Methanol | TCI |
Table 2: Synonyms and Alternative Names for CAS 7040-23-5
| Synonym | Source |
| Dimethyl Diglycolate | [2] |
| 2,2'-Oxydiacetic Acid Dimethyl Ester | [2] |
| Diglycolic Acid Dimethyl Ester | [2] |
| Dimethyl 2,2'-Oxydiacetate | [2] |
| Dimethyl Oxydiacetate | BOC Sciences |
| Acetic acid, oxydi-, dimethyl ester | PubChem |
| 1,1′-Dimethyl 2,2′-oxybis[acetate] | [1] |
| 2-(2-keto-2-methoxy-ethoxy)acetic acid methyl ester | [1] |
| 2-(2-methoxy-2-oxoethoxy)acetic acid methyl ester | [1] |
| Dimethyldiglykolat | [1] |
| Diglicolato de dimetilo | [1] |
| diglycolate de diméthyle | [1] |
| ジグリコール酸ジメチル | [1] |
| 디메틸디글리콜레이트 | [1] |
Synthesis and Manufacturing
Dimethyl Diglycolate is used as a starting material in the manufacturing of unsaturated polyester resins and plasticizers.[3] A common laboratory-scale synthesis involves the esterification of Diglycolic acid with Methanol.
Experimental Protocol: Synthesis of Dimethyl Diglycolate
A documented method for the synthesis of Dimethyl Diglycolate is through the reaction of Diglycolic acid with Methanol in the presence of Thionyl chloride.[4]
Materials:
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Diglycolic acid (17.40 g, 129.76 mmol)
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Anhydrous Methanol (100 mL)
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Thionyl chloride (21.72 mL, 35.51 g, 2.3 eq)
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Nitrogen atmosphere
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Ice bath
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Standard laboratory glassware for reactions under inert atmosphere
Procedure:
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A solution of Diglycolic acid in anhydrous Methanol is prepared in a flask and stirred under a nitrogen atmosphere.
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The solution is cooled to 0 °C using an ice bath.
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Thionyl chloride is added dropwise to the cooled solution over a period of 10 minutes.
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The reaction mixture is then allowed to warm to room temperature and is stirred overnight.
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The solvent is removed under reduced pressure (in vacuo).
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The resulting oil is dried under high vacuum to yield the final product as a crystalline, white solid.
This procedure reportedly yields 21.1 g (100%) of Dimethyl Diglycolate.[4]
Toxicological Profile and Related Experimental Data
Proposed Mechanism of Diglycolic Acid (DGA) Induced Nephrotoxicity
Research indicates that DGA induces necrosis in human proximal tubule cells.[7] The proposed mechanism involves the uptake of DGA into these cells via sodium-dicarboxylate transporters, leading to mitochondrial dysfunction and subsequent cell death.[7][8] DGA has been shown to inhibit Complex II of the electron transport chain and chelate calcium, which disrupts mitochondrial membrane potential and cellular ATP levels.[6][7]
Representative Experimental Protocol: Assessment of DGA Cytotoxicity in Human Proximal Tubule (HPT) Cells
The following protocol is adapted from studies investigating the toxic effects of DGA on cultured human kidney cells.[7] This methodology can serve as a framework for assessing the potential cytotoxicity of Dimethyl Diglycolate, particularly its effects on cell viability and mitochondrial function.
Objective: To determine the cytotoxic effects of a test compound (e.g., DGA or Dimethyl Diglycolate) on human proximal tubule cells in vitro.
Materials and Methods:
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Cell Culture: Human proximal tubule (HPT) cells are cultured in appropriate media and conditions until confluent.
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Compound Exposure: Cells are incubated with increasing concentrations of the test compound for a specified period (e.g., 48 hours). Control groups should include vehicle-only treated cells.
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Assessment of Cell Death:
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Necrosis: Lactate dehydrogenase (LDH) leakage into the cell culture medium is measured using a commercially available assay kit. An increase in LDH activity indicates a loss of cell membrane integrity, a hallmark of necrosis.
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Apoptosis vs. Necrosis: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can be employed to distinguish between apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
-
-
Mitochondrial Function Assays:
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Mitochondrial Membrane Potential: Cells are loaded with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM), and changes in fluorescence are measured by fluorometry or microscopy. A decrease in the signal indicates mitochondrial depolarization.
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Cellular ATP Levels: Total cellular ATP is quantified using a luciferase-based assay kit to assess the impact on cellular energy production.
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Data Analysis: Data are typically presented as a percentage of control values and analyzed for statistical significance using appropriate tests (e.g., ANOVA followed by post-hoc tests). Dose-response curves can be generated to determine the concentration at which the compound exerts its toxic effects.
Safety Information
Dimethyl Diglycolate is described as moderately toxic by inhalation and intraperitoneal routes. When heated to decomposition, it is reported to emit acrid smoke and irritating vapors. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.
Conclusion
CAS number 7040-23-5, or Dimethyl Diglycolate, is a chemical intermediate with established physical and chemical properties. While direct and in-depth experimental studies on its biological effects are scarce, a plausible synthesis route has been outlined. The extensive research on its parent compound, Diglycolic acid, provides a valuable framework for predicting and testing its potential toxicological properties, particularly its effects on renal cells and mitochondrial function. Further research is warranted to directly assess the biological activity and safety profile of Dimethyl Diglycolate.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labshake.com [labshake.com]
- 4. DiMethyl Diglycolate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variable sensitivity to diethylene glycol poisoning is related to differences in the uptake transporter for the toxic metabolite diglycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
